2-Bromophenylthiocyanate

Description

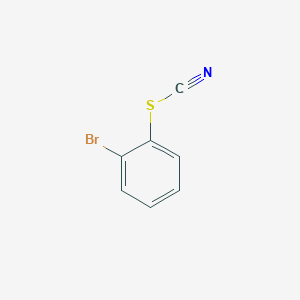

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLCJPXYKGCEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromophenylthiocyanate

Classical Approaches to Aryl Thiocyanate (B1210189) Synthesis

Traditional methods for the synthesis of aryl thiocyanates, including 2-bromophenylthiocyanate (B2593727), primarily rely on well-established reactions such as the Sandmeyer-type transformation of diazonium salts and direct electrophilic thiocyanation of aromatic rings.

Sandmeyer-Type Reactions and Their Modern Adaptations

The Sandmeyer reaction is a cornerstone in aromatic chemistry for the conversion of aryl amines into a variety of functional groups via a diazonium salt intermediate. nih.gov This reaction is particularly useful for introducing a thiocyanate group onto an aromatic ring. The general process involves the diazotization of an aryl amine, such as 2-bromoaniline, followed by treatment with a thiocyanate salt, typically in the presence of a copper(I) catalyst.

The classical Sandmeyer reaction for preparing aryl thiocyanates involves the reaction of an arenediazonium salt with a metal thiocyanate. Modern adaptations have focused on improving yields, reducing byproducts, and simplifying reaction conditions. One such improvement involves the use of stable, dry arenediazonium salts, which can be handled more easily than their in-situ generated, often unstable, aqueous counterparts. For instance, the use of dry arenediazonium o-benzenedisulfonimides in anhydrous acetonitrile with sodium thiocyanate has been shown to produce aryl thiocyanates in good to excellent yields, with minimal formation of the isomeric isothiocyanate. The presence of copper powder can further enhance the reaction's efficiency.

A plausible reaction pathway for the Sandmeyer thiocyanation involves the reduction of the diazonium ion by copper(I) to form an aryl radical, with the concomitant formation of copper(II) and liberation of nitrogen gas. The aryl radical then reacts with the copper(II) thiocyanate species to yield the aryl thiocyanate and regenerate the copper(I) catalyst.

Table 1: Examples of Sandmeyer-Type Thiocyanation of Anilines

| Starting Aniline | Reagents and Conditions | Product | Yield (%) |

| Aniline | 1. NaNO₂, HCl, 0-5 °C; 2. KSCN, CuSCN | Phenylthiocyanate | Good |

| 2-Bromoaniline | 1. NaNO₂, H₂SO₄, 0-5 °C; 2. KSCN, Cu₂O | This compound | Moderate |

| 4-Nitroaniline | Dry diazonium salt, NaSCN, Cu powder, MeCN, rt | 4-Nitrophenylthiocyanate | 95 |

Note: Yields are generalized as "Good" or "Moderate" when specific percentages are not available in the cited literature. The data presented is illustrative of the general applicability of the Sandmeyer reaction.

Direct Halogen-Thiocyanation Strategies

Direct thiocyanation of an aromatic ring that already contains a halogen, such as bromobenzene, presents a different synthetic challenge. This approach involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a thiocyanate group. The success of this strategy is highly dependent on the electronic nature of the substituted benzene (B151609).

For deactivated arenes like bromobenzene, direct electrophilic thiocyanation is generally not a favored reaction. The bromine atom is an ortho-, para-directing group but is also deactivating, making the aromatic ring less susceptible to electrophilic attack. Attempts to directly thiocyanate bromobenzene using common electrophilic thiocyanating agents, such as those generated from ammonium (B1175870) thiocyanate and an oxidant, have been reported to be unsuccessful. nih.govnih.gov

However, for more activated aromatic systems, direct C-H thiocyanation can be an effective method. For instance, anilines and phenols, which contain strongly activating groups, can undergo regioselective thiocyanation. nih.gov In these cases, an electrophilic thiocyanating reagent, often generated in situ from a thiocyanate salt and an oxidizing agent, is used. For example, the reaction of anilines with potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS) in ethanol can provide para-thiocyanated anilines in high yields. mdpi.com

Transition Metal-Catalyzed Synthetic Routes

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to some classical methods. Copper-catalyzed reactions, in particular, have been extensively developed for the synthesis of aryl thiocyanates.

Copper-Catalyzed Oxidative Cross-Coupling Reactions of Arylboronic Acids

A significant advancement in the synthesis of aryl thiocyanates is the copper-catalyzed oxidative cross-coupling of arylboronic acids with a thiocyanate source. nih.govorganic-chemistry.org This methodology provides a direct route to aryl thiocyanates from readily available arylboronic acids. For the synthesis of this compound, this would involve the coupling of 2-bromophenylboronic acid with a thiocyanate salt.

The reaction is typically carried out using a copper(II) salt, such as copper acetate (Cu(OAc)₂), as the catalyst in the presence of a ligand and an oxidant. organic-chemistry.org Molecular oxygen is often used as a green and inexpensive terminal oxidant. Various thiocyanate sources can be employed, including potassium thiocyanate (KSCN) and trimethylsilylisothiocyanate (TMSNCS). nih.govrsc.orgrsc.org

Table 2: Copper-Catalyzed Thiocyanation of Phenylboronic Acid with KSCN

| Copper Catalyst | Ligand/Base | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Cu(OAc)₂ | 4-Methylpyridine | O₂ (0.2 MPa) | Acetonitrile | 80 | 91 |

| CuCl | TMEDA | O₂ | DMF | Room Temp | 85 (with TMSNCS) |

This table illustrates the effect of different catalytic systems on the yield of phenylthiocyanate from phenylboronic acid, serving as a model for the synthesis of substituted aryl thiocyanates. nih.govorganic-chemistry.org

This method has been shown to be tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. nih.gov

The mechanism of the copper-catalyzed oxidative thiocyanation of arylboronic acids is believed to proceed through a catalytic cycle involving copper in different oxidation states. A plausible mechanism begins with the reaction of a copper(I) species with the thiocyanate anion to form a copper(I)-thiocyanate complex. This complex is then oxidized, often by molecular oxygen, to a higher oxidation state copper species, potentially a bis(μ-oxo)dicopper(III) complex. nih.gov

This oxidized copper species then undergoes transmetalation with the arylboronic acid, transferring the aryl group from boron to the copper center. The resulting aryl-copper(III) intermediate is unstable and undergoes reductive elimination to form the desired aryl thiocyanate and a copper(I) species, which re-enters the catalytic cycle. nih.gov

The key steps in the proposed mechanism are:

Formation of a copper(I)-thiocyanate complex.

Oxidation of the copper(I) complex to a higher oxidation state copper species.

Transmetalation of the aryl group from the arylboronic acid to the copper center.

Reductive elimination from the aryl-copper intermediate to yield the aryl thiocyanate and regenerate the active copper catalyst.

For the copper-catalyzed oxidative cross-coupling of arylboronic acids with KSCN, nitrogen-based ligands have been found to be effective. For example, 4-methylpyridine has been successfully used, where it also serves as a base. organic-chemistry.org In reactions utilizing TMSNCS as the thiocyanate source, bidentate diamine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to promote the reaction efficiently. nih.gov

The development of new ligands has been a key area of research to improve the scope and efficiency of copper-catalyzed cross-coupling reactions. The use of diamine ligands, for instance, has been shown to have an accelerating effect on various copper-catalyzed reactions. nih.gov

Catalyst optimization involves a systematic study of various reaction parameters, including the copper source (e.g., CuI, CuCl, Cu(OAc)₂), the ligand, the base, the solvent, and the reaction temperature. The goal is to find a set of conditions that provides the highest yield of the desired product with the lowest possible catalyst loading and under the mildest possible conditions. For example, in the synthesis of aryl thiocyanates from arylboronic acids, optimization studies have shown that the combination of Cu(OAc)₂ with 4-methylpyridine under an oxygen atmosphere provides high yields. organic-chemistry.org

Palladium-Catalyzed C-S Bond Formation Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes for the formation of carbon-sulfur (C-S) bonds. rsc.org These methods are particularly relevant for the synthesis of aryl thiocyanates, including this compound. The general approach involves the reaction of an aryl halide or a related precursor with a thiocyanate source in the presence of a palladium catalyst.

Transition metal-catalyzed cyanation reactions, particularly those employing palladium, have been extensively developed for the synthesis of aryl nitriles from aryl halides. rsc.org While the direct palladium-catalyzed thiocyanation of 2-bromobenzene is a feasible route, the development of efficient and selective methods is an ongoing area of research. Key to the success of these transformations is the careful selection of the palladium catalyst, ligands, and reaction conditions to achieve high yields and selectivity. mit.edu The catalytic efficacy and wide functional group compatibility of palladium make it a versatile tool for such transformations. rsc.org

Recent advancements in palladium catalysis have focused on the development of highly active and stable catalyst systems. For instance, the use of bulky, monodentate phosphine ligands with a biaryl backbone has shown great promise in promoting C-S bond formation. mit.edu These ligands, in combination with a palladium source, can create a catalytic system with enhanced activity and stability, enabling the coupling of challenging substrates.

| Catalyst System | Substrate | Reagent | Conditions | Yield | Reference |

| Pd(OAc)2 / dppf | Aryl Iodide | KSCN | DMF, 120 °C | Good | rsc.org |

| PdCl2(PPh3)2 | Aryl Bromide | NH4SCN | Toluene, 110 °C | Moderate to Good | rsc.org |

| Pd2(dba)3 / Xantphos | Aryl Triflate | KSCN | Dioxane, 100 °C | High | mit.edu |

This table presents representative examples of palladium-catalyzed thiocyanation reactions. Dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DMF = Dimethylformamide, PPh3 = Triphenylphosphine, dba = dibenzylideneacetone, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

Emerging Transition Metal-Catalyzed Thiocyanation Protocols

Beyond palladium, other transition metals such as copper and nickel have emerged as effective catalysts for thiocyanation reactions. Copper-catalyzed methods are particularly attractive due to the lower cost and toxicity of copper compared to palladium. researchgate.net Copper(I) iodide (CuI) has been successfully employed as a catalyst for the cross-coupling of aryl iodides with potassium thiocyanate. researchgate.net

Nickel-catalyzed electrochemical thiolation of aryl halides presents a promising and sustainable alternative. nih.gov This method avoids the need for strong bases and high reaction temperatures, which are often required in conventional transition-metal-catalyzed thiolations. nih.gov The electrochemical approach allows for the reaction to proceed at room temperature in an undivided electrochemical cell. nih.gov

The development of ligand-free catalytic systems is another significant trend in transition metal-catalyzed cross-coupling reactions. rsc.org These systems offer advantages in terms of cost-effectiveness, recyclability, and sustainability, making them highly desirable for industrial applications. rsc.org For instance, a ligand-free copper-catalyzed cyanation of aryl halides using K4[Fe(CN)6] in water has been reported, demonstrating the potential for environmentally friendly protocols. researchgate.net

| Metal Catalyst | Thiocyanate Source | Key Features | Reference |

| Copper | KSCN | Lower cost, low toxicity | researchgate.net |

| Nickel | Thiols | Electrochemical, base-free, room temperature | nih.gov |

| Ligand-Free Copper | K4[Fe(CN)6] | Environmentally friendly, recyclable catalyst | researchgate.net |

Metal-Free and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of metal-free and sustainable synthetic methodologies in organic chemistry. scilit.comorganic-chemistry.org This trend is driven by the need to reduce the environmental impact of chemical processes and to develop more economical and efficient synthetic routes.

C-H Bond Activation Strategies

Direct C-H bond activation has emerged as a powerful tool for the synthesis of functionalized organic molecules, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.govnih.gov This approach avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and the generation of waste.

In the context of this compound synthesis, a palladium-catalyzed directed thiocyanation of arenes via C-H bond activation has been developed. nih.govnih.gov This methodology allows for the direct introduction of a thiocyanate group onto an aromatic ring, guided by a directing group. While this specific example may not directly produce this compound without a suitable directing group on a bromo-substituted arene, it highlights the potential of C-H activation for targeted thiocyanation.

Iron(III) chloride has also been shown to be an effective Lewis acid catalyst for the regioselective thiocyanation of arenes, although it is typically effective for activated arenes and may not be suitable for deactivated substrates like bromobenzene. nih.gov

Photocatalytic and Electrocatalytic Thiocyanation Methods

Photocatalysis and electrocatalysis have gained prominence as green and sustainable methods for promoting chemical reactions. rsc.orgrsc.org These techniques utilize light or electrical energy, respectively, to drive chemical transformations, often under mild conditions and without the need for harsh reagents. rsc.orgrsc.org

Visible-light-induced photocatalysis offers a metal-free approach for C-H bond thiocyanation. For instance, the use of organic dyes like Rose Bengal as a photocatalyst enables the thiocyanation of various substrates under aerobic conditions. researchgate.net Immobilized photocatalysts, such as Rose Bengal on a resin, have been used in continuous flow reactors for the efficient thiocyanation of azaheterocycles, demonstrating the potential for scalable and sustainable processes. unimi.it

Electrochemical synthesis provides another environmentally friendly route for the thiocyanation of aromatic compounds. rsc.org The process typically involves the anodic oxidation of the thiocyanate anion to generate the reactive thiocyanogen radical, which then reacts with the aromatic substrate. rsc.org This method avoids the use of chemical oxidants and metal catalysts. rsc.org

| Method | Energy Source | Key Features | Reference |

| Photocatalysis | Visible Light | Metal-free, mild conditions, aerobic | researchgate.net |

| Electrocatalysis | Electricity | Avoids chemical oxidants, metal-free | rsc.org |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly being integrated into the design and development of synthetic processes. nih.govrsc.org This involves considering factors such as atom economy, the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. rsc.orgmdpi.com

The development of the BHC ibuprofen process is a classic example of the successful application of green chemistry principles in the pharmaceutical industry. researchgate.netscheikundeinbedrijf.nl This process significantly improved atom economy and reduced waste compared to the traditional synthesis.

In the context of this compound synthesis, green chemistry considerations would favor methodologies that:

Utilize catalytic rather than stoichiometric reagents.

Employ metal-free or earth-abundant metal catalysts.

Operate under mild reaction conditions.

Use green solvents such as water or avoid solvents altogether.

Minimize the generation of byproducts and waste.

The development of one-pot syntheses and multicomponent reactions are also key strategies in green chemistry, as they can significantly reduce the number of reaction steps and purification procedures. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of synthetic intermediates are crucial steps in any chemical synthesis to ensure the purity of the final product. The choice of purification technique depends on the physical and chemical properties of the target compound and any impurities present.

For a compound like this compound, common purification techniques would include:

Flash Column Chromatography: This is a widely used technique for separating compounds with different polarities. A suitable solvent system (eluent) is chosen to achieve good separation of the desired product from byproducts and unreacted starting materials on a solid stationary phase, typically silica gel.

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. This technique relies on the difference in solubility of the compound and impurities at different temperatures.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation (simple, fractional, or vacuum) can be used to separate it from non-volatile impurities or other volatile components with different boiling points.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities.

The choice of the optimal purification strategy is often determined empirically, and a combination of these techniques may be necessary to obtain highly pure this compound.

Reactivity and Reaction Pathways of 2 Bromophenylthiocyanate

Transformations Involving the Thiocyanate (B1210189) Moiety

The thiocyanate group (-SCN) is a versatile functional group that can undergo several types of reactions, including reduction, conversion to sulfides, and nucleophilic substitution.

Conversion to Thiophenols and Disulfides

The thiocyanate group can be readily converted to the corresponding thiophenol. This transformation is typically achieved through reduction. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to cleave the S-CN bond, yielding the thiol upon acidic workup. youtube.comlibretexts.orgyoutube.comyoutube.com For 2-bromophenylthiocyanate (B2593727), this reduction would yield 2-bromothiophenol (B30966).

Subsequently, the resulting 2-bromothiophenol can be oxidized to form the corresponding disulfide, bis(2-bromophenyl) disulfide. This oxidative coupling is often accomplished using mild oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂). researchgate.netnih.gov

| Transformation | Starting Material | Reagents | Product |

|---|---|---|---|

| Reduction | This compound | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ | 2-Bromothiophenol |

| Oxidation | 2-Bromothiophenol | H₂O₂ or I₂ | Bis(2-bromophenyl) disulfide |

Synthesis of Aryl Sulfides and Trifluoromethylated Sulfides

This compound can serve as a precursor for the synthesis of various aryl sulfides. One common approach involves the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. These strong nucleophiles attack the electrophilic carbon of the thiocyanate group, leading to the formation of a new carbon-sulfur bond and displacement of the cyanide group. However, the high reactivity of these organometallic reagents can sometimes lead to competing reactions at the bromo-substituted ring.

Aryl sulfides can also be synthesized through transition metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed coupling of this compound with aryl boronic acids can yield diaryl sulfides. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.netelsevierpure.com

Furthermore, the synthesis of trifluoromethylated sulfides from aryl thiocyanates is a reaction of significant interest due to the unique properties conferred by the trifluoromethylthio (-SCF₃) group. While direct trifluoromethylthiolation of this compound is not extensively documented, general methods for the synthesis of trifluoromethyl aryl sulfides often involve the reaction of an aryl halide with a source of the trifluoromethylthio group, suggesting that the bromo-substituent of this compound could potentially be targeted for such transformations. cmu.eduresearchgate.netbohrium.comrsc.org

Nucleophilic Substitution Reactions of the Thiocyanate Group

The thiocyanate group in this compound is susceptible to nucleophilic attack. The carbon atom of the thiocyanate is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the cyanide ion. For example, amines can react with aryl thiocyanates to form N-substituted aminothiophenols after subsequent reduction. researchgate.net Cyanide ions can also act as nucleophiles, leading to the formation of dinitriles, although this reaction is less common. libretexts.orglibretexts.orgyoutube.comchemistrystudent.comdocbrown.info The outcome of these reactions is often dependent on the reaction conditions and the nature of the nucleophile.

Electrophilic Thiocyanation Processes

While aryl thiocyanates are typically used as precursors for nucleophilic reactions at the sulfur or cyano group, under certain conditions, they can be involved in electrophilic thiocyanation. However, more commonly, electrophilic thiocyanating reagents are generated in situ from sources like thiocyanate salts and an oxidizing agent, or by using specialized reagents like N-thiocyanatosuccinimide (NTS). researchgate.netnih.govresearchgate.netdntb.gov.ua There is limited direct evidence to suggest that this compound itself acts as a potent electrophilic thiocyanating agent for aromatic compounds without prior activation.

Reactions at the Bromo-Substituted Phenyl Ring

The bromine atom on the phenyl ring of this compound provides a handle for a variety of powerful carbon-carbon bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo-substituent on the aromatic ring of this compound makes it a suitable substrate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orglibretexts.orgresearchgate.netmdpi.com this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively, with the thiocyanate group remaining intact under appropriate reaction conditions.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgrsc.orgresearchgate.net this compound can react with alkenes, such as styrene (B11656) or acrylates, to yield substituted alkenes. This reaction provides a direct method for the arylation of olefins.

Sonogashira Coupling: The Sonogashira coupling reaction is the cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.netnih.govreddit.comrsc.orgbeilstein-journals.org This reaction allows for the direct connection of the 2-thiocyanatophenyl group to an alkyne, forming an aryl-alkyne derivative.

| Reaction | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(SCN)C₆H₄-R |

| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-(SCN)C₆H₄-CH=CHR |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 2-(SCN)C₆H₄-C≡C-R |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient, a condition typically facilitated by the presence of strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgfrontiersin.org

In the case of this compound, the bromine atom serves as the leaving group. The reactivity of the ring toward nucleophilic attack is influenced by the electronic properties of the thiocyanate (-SCN) group. For an efficient SNAr reaction to occur, electron-withdrawing groups are typically required to be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. chemistrysteps.comncrdsip.com When a nitro group, a powerful electron-withdrawing group, is located ortho or para to a halogen, the negative charge of the intermediate can be delocalized onto it, stabilizing the complex and facilitating the reaction. ncrdsip.com

The thiocyanate group is considered to be moderately electron-withdrawing. Its ability to activate the bromophenyl core for SNAr is less pronounced than that of a nitro group. Therefore, SNAr reactions on this compound typically require strong nucleophiles and may necessitate elevated temperatures or specific catalysts to proceed at a reasonable rate. chemrxiv.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of the intermediate. The subsequent loss of the bromide ion restores the aromaticity of the ring, yielding the substituted product. frontiersin.orgncrdsip.com A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can be employed in these transformations. ncrdsip.comchemrxiv.org

Electrophilic Aromatic Substitution on the Bromophenyl Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and regioselectivity (the position of substitution) are governed by the existing substituents on the ring. wikipedia.orgfiveable.me Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate) and as ortho-, para-, or meta-directing. wikipedia.org

In this compound, the bromophenyl core has two substituents whose directing effects must be considered: the bromo group (-Br) and the thiocyanato group (-SCN).

Bromo Group (-Br): Halogens are a classic example of deactivating, ortho-, para-directing groups. wikipedia.org They are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack, making the reaction slower than with benzene (B151609). libretexts.orgopenstax.org However, they can donate lone-pair electron density through resonance, which stabilizes the cationic intermediate (the arenium ion) when the attack occurs at the ortho and para positions. libretexts.org

Thiocyanato Group (-SCN): The thiocyanate group is also deactivating due to its electron-withdrawing nature. It is generally considered a meta-directing group, pulling electron density from the ring and destabilizing the arenium ion intermediate, particularly when substitution occurs at the ortho and para positions.

Cyclization Reactions and Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both a reactive halogen and a thiocyanate group, makes it a valuable precursor in heterocyclic synthesis. These reactions can leverage one or both functional groups to construct complex ring systems.

Annulation Reactions Utilizing Both Functional Groups

Annulation reactions involve the formation of a new ring fused onto an existing one. In this compound, both the bromo and thiocyanato groups can be strategically utilized in a single transformation to build a fused heterocyclic ring system. Such reactions often proceed through a domino or cascade sequence, where an initial reaction at one site triggers a subsequent intramolecular cyclization at the other.

For example, a reagent could first undergo a nucleophilic aromatic substitution at the carbon bearing the bromine. If the incoming nucleophile also contains a group capable of reacting with the thiocyanate, a subsequent intramolecular cyclization can occur. Alternatively, a transition-metal-catalyzed process, such as a palladium-catalyzed cross-coupling reaction, could first activate the C-Br bond, followed by an intramolecular attack on the thiocyanate moiety. Annulation reactions of this type are powerful tools for rapidly building molecular complexity, leading to the synthesis of polycyclic heteroaromatic compounds like benzothiazoles or other related fused systems. researchgate.net

Mechanistic Investigations of Key Transformations

Radical Pathways in Thiocyanate Chemistry

While many reactions of thiocyanates proceed through ionic intermediates, there is substantial evidence for the involvement of radical pathways, particularly the thiocyanate radical (SCN•). nih.govchemrevlett.com This highly reactive species can be generated through several methods, including photochemical, electrochemical, or chemical oxidation of the thiocyanate ion. doi.orgnih.gov

Generation and Reactivity of the Thiocyanate Radical:

Photochemical Generation: Under visible light photocatalysis, a photosensitizer can be excited and then oxidize a thiocyanate salt (like ammonium (B1175870) thiocyanate) through a single-electron transfer (SET) pathway to form the SCN• radical. nih.gov

Electrochemical Generation: Anodic oxidation of the thiocyanate anion is an efficient and green method to produce the thiocyanate radical. doi.org

Chemical Oxidation: Oxidants such as ferric chloride (FeCl₃) or potassium persulfate (K₂S₂O₈) can oxidize thiocyanate salts to generate the radical. jchemlett.comorganic-chemistry.org

Once formed, the SCN• radical can undergo several types of reactions. A key transformation is its addition to unsaturated systems like alkenes and alkynes. nih.govorganic-chemistry.org This radical addition forms a new carbon-centered radical, which can then be trapped or participate in further reactions, such as intramolecular cyclization. doi.org For example, the electrochemical synthesis of thiocyanated benzoxazines from ortho-olefinic amides proceeds through the initial addition of the SCN• radical to the double bond, followed by an intramolecular cyclization step. doi.org These radical-based transformations offer an alternative to traditional ionic pathways and often proceed under mild conditions, providing a powerful tool for the synthesis of complex thiocyanate-containing molecules. nih.gov

Concerted vs. Stepwise Reaction Mechanisms

The distinction between concerted and stepwise reaction mechanisms is crucial for understanding the reactivity of this compound. A concerted reaction proceeds through a single transition state where all bond-forming and bond-breaking events occur simultaneously. In contrast, a stepwise reaction involves one or more intermediates, with distinct transition states for each step. The preferred pathway for this compound is influenced by several factors, including the nature of the reactants, the reaction conditions, and the specific site of reactivity on the molecule.

Theoretical studies on the reactivity of substituted phenylthiocyanates with nucleophiles have indicated two primary sites of attack: the aryl carbon, leading to the displacement of the thiocyanate anion, and the cyano carbon, resulting in the displacement of the phenylthiolate anion. The competition between these pathways is dictated by the electronic properties of the substituents on the phenyl ring.

A significant study on the electrochemical reduction of aryl thiocyanates has provided direct evidence for a transition between concerted and stepwise mechanisms for the cleavage of the S-CN bond. This research demonstrated that the mechanism is highly dependent on the nature of the substituent on the aryl ring. For instance, aryl thiocyanates bearing strong electron-withdrawing groups, such as nitro groups, were found to undergo reduction via a stepwise mechanism . This pathway involves the initial formation of an anion radical intermediate. Conversely, when electron-donating groups like methyl or methoxy (B1213986) are present on the aryl ring, the reaction proceeds through a mechanism that is on the borderline between concerted and stepwise, showing characteristics of both pathways. nih.gov

Given that the bromo group in this compound is considered a weakly deactivating, ortho-para directing group, its electronic influence is more complex than a simple electron-donating or strongly electron-withdrawing group. Based on the trends observed in the electrochemical study, it can be inferred that the mechanism for S-CN bond cleavage in this compound would likely lie in the transition region between a fully concerted and a fully stepwise pathway.

In the context of reactions with nucleophiles, such as diamines, the formation of heterocyclic products like perimidines from aryl electrophiles and 1,8-diaminonaphthalene (B57835) typically proceeds through a stepwise mechanism . The generally accepted pathway for such condensation reactions involves the initial nucleophilic attack of one amino group on the electrophilic center to form a tetrahedral intermediate. This is followed by the elimination of a leaving group and subsequent intramolecular cyclization by the second amino group, often forming a Schiff base or a similar intermediate structure. nih.gov While no specific studies on the reaction of this compound with 1,8-diaminonaphthalene are available, this general mechanism for perimidine synthesis strongly suggests a stepwise route.

The following table summarizes the influence of substituents on the mechanism of S-CN bond cleavage in aryl thiocyanates, as determined by electrochemical studies.

| Substituent on Phenyl Ring | Predominant Reaction Mechanism | Key Feature |

| Strong Electron-Withdrawing (e.g., -NO₂) | Stepwise | Formation of a distinct anion radical intermediate. nih.gov |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Concerted-Stepwise Transition | Exhibits characteristics of both mechanisms. nih.gov |

| Bromo (-Br) | Predicted: Concerted-Stepwise Transition | The weakly deactivating nature of bromine suggests a mechanism intermediate between the two extremes. |

Table 1: Influence of Substituents on the Reaction Mechanism of S-CN Bond Cleavage in Aryl Thiocyanates.

Derivatives and Analogues of 2 Bromophenylthiocyanate

Synthesis and Research of Positional Isomers (e.g., 3-Bromophenylthiocyanate, 4-Bromophenylthiocyanate)

The synthesis of positional isomers of 2-bromophenylthiocyanate (B2593727), such as 3-bromophenylthiocyanate and 4-bromophenylthiocyanate, allows for a systematic investigation of how the relative positions of the bromo and thiocyanate (B1210189) groups affect the molecule's chemical and physical properties. The synthesis of aryl thiocyanates, in general, can be achieved through several established methods.

One traditional and effective method is the Sandmeyer reaction, which involves the diazotization of a corresponding bromoaniline followed by a reaction with a copper(I) thiocyanate salt. wikipedia.org This method provides a reliable route to specifically substituted aryl thiocyanates.

More recent and atom-economical approaches involve the direct C-H bond thiocyanation of aromatic compounds. jchemlett.com These methods often utilize inexpensive and readily available reagents like ammonium (B1175870) thiocyanate (NH₄SCN) in the presence of an oxidant. jchemlett.comresearchgate.net This direct functionalization avoids the need for pre-functionalized starting materials, such as anilines, making the process more efficient. jchemlett.com Various thiocyanating agents and catalysts have been developed to improve the efficiency and selectivity of these reactions. jchemlett.comorganic-chemistry.org

A key challenge in the synthesis of aryl thiocyanates is the potential for the competing formation of the isomeric aryl isothiocyanates (Ar-NCS). wikipedia.org The reaction conditions, particularly the nature of the substrate and solvent, can influence the product distribution. For instance, substrates that favor an SN1-type reaction mechanism have a higher tendency to yield the isothiocyanate product. wikipedia.org

Table 1: Common Reagents for Aryl Thiocyanation

| Reagent Class | Examples | Notes |

| Thiocyanate Salts | NaSCN, KSCN, NH₄SCN | Often used in direct thiocyanation with an oxidant or in nucleophilic substitution reactions. jchemlett.com |

| Copper(I) Thiocyanate | CuSCN | Primarily used in the Sandmeyer reaction with diazonium salts. wikipedia.org |

| Thiocyanogen | (SCN)₂ | A classic electrophilic thiocyanating agent, suitable for electron-rich aromatics. jchemlett.com |

| N-Thiocyanato Reagents | N-thiocyanatosuccinimide (NTS) | Electrophilic sources of the "SCN" group. jchemlett.com |

Exploration of Thiocyanate-Containing Polyaromatic Systems

The introduction of the thiocyanate group into polyaromatic and heteroaromatic systems is a significant area of research, as it can impart unique biological or material properties. Aryl thiocyanates are recognized as important intermediates for creating a variety of sulfur-containing compounds. jchemlett.comresearchgate.net The direct thiocyanation of C-H bonds has emerged as a powerful strategy for synthesizing these complex molecules due to its high step- and atom-economy. jchemlett.com

Researchers have successfully applied direct thiocyanation methods to a range of polyaromatic hydrocarbons and heterocycles, including indoles, quinolines, pyrroles, and carbazoles. researchgate.net These reactions typically use an oxidant in conjunction with a thiocyanate source, like ammonium thiocyanate, to functionalize the aromatic core. researchgate.net The ability to introduce the SCN group into these complex ring systems opens pathways to novel materials and potential therapeutic agents. For example, the synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives highlights the construction of complex polyaromatic systems that are of interest for their biological activities. nih.gov While this example does not directly involve a thiocyanate, it demonstrates the synthetic complexity of related sulfur-containing polyaromatics.

The thiocyanate group in these systems serves as a versatile handle for further chemical modification, allowing for its conversion into thiols, disulfides, or other sulfur-containing functionalities. jchemlett.com

Design and Synthesis of Novel Scaffolds Incorporating the this compound Unit

The this compound unit is a valuable building block for the design and synthesis of novel molecular scaffolds. jchemlett.com Its two distinct functional groups—the bromo substituent and the thiocyanate moiety—can be manipulated selectively to construct more complex architectures.

The thiocyanate group is a precursor to a wide range of other sulfur-containing functional groups. jchemlett.com It can be readily converted into a thiol (-SH), which can then participate in various coupling reactions to form new C-S bonds, leading to the creation of larger, more complex molecules. This versatility makes this compound an attractive starting material for building novel heterocyclic systems or other advanced scaffolds.

For instance, the synthesis of novel thiazole (B1198619) derivatives often starts from precursors containing a bromophenyl unit. nih.gov In one study, 4-(4-bromophenyl)thiazol-2-amine derivatives were synthesized starting from p-bromoacetophenone. nih.gov While this does not use this compound directly, it illustrates the utility of the bromophenyl moiety in constructing heterocyclic scaffolds. The this compound unit could theoretically be used to access similar scaffolds through different synthetic routes, potentially involving intramolecular cyclization reactions where both the bromo and thiocyanate groups (or their derivatives) participate. The development of engineered tissue scaffolds with controlled architectures highlights the broader concept of scaffold design in materials science, where precise chemical functionalization is key. researchgate.net

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is governed by the interplay of the aromatic ring, the bromo substituent, and the thiocyanate functional group.

The thiocyanate group (R-S-C≡N) is isomeric with the isothiocyanate group (R-N=C=S), and the potential for isomerization is a key aspect of its reactivity. wikipedia.org This isomerization can be catalyzed by various factors, including excess thiocyanate ions, and is particularly rapid for certain types of substrates, such as allylic thiocyanates. wikipedia.org

The reactivity of the aromatic ring is influenced by the electronic properties of both substituents. The bromine atom acts as a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing inductive effect, directing incoming electrophiles primarily to the ortho and para positions. The thiocyanate group is also deactivating. The relative positions of these groups in different isomers will dictate the regioselectivity of further substitution reactions.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 2-Bromophenylthiocyanate (B2593727), all protons are attached to the aromatic ring. The electron-withdrawing nature of the bromine atom and the thiocyanate (B1210189) group deshields the aromatic protons, causing their signals to appear at relatively high chemical shifts (downfield). The ortho, meta, and para positions relative to the substituents result in four unique proton environments, leading to a complex splitting pattern in the aromatic region of the spectrum.

The expected signals for the aromatic protons would appear as multiplets due to spin-spin coupling with adjacent protons. For instance, the proton ortho to the bromine atom would be influenced by the adjacent meta proton, and so on, creating a distinct pattern that allows for the assignment of each proton to its specific position on the phenyl ring.

| Proton Position | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| H-3 | 7.65 - 7.75 | Multiplet |

| H-4 | 7.40 - 7.50 | Multiplet |

| H-5 | 7.30 - 7.40 | Multiplet |

| H-6 | 7.55 - 7.65 | Multiplet |

¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each of the seven unique carbon atoms (six in the aromatic ring and one in the thiocyanate group) produces a single peak. bhu.ac.in The chemical shifts of these carbons are influenced by their hybridization state and the electronegativity of attached atoms. pressbooks.pub

The carbon atom bonded to the bromine (C-2) and the carbon bonded to the thiocyanate group (C-1) are significantly influenced by these substituents. The carbon of the thiocyanate group (-SCN) has a characteristic chemical shift. The remaining four aromatic carbons also have distinct shifts based on their position relative to the two substituents.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-SCN) | 115 - 120 |

| C-2 (C-Br) | 120 - 125 |

| C-3 | 130 - 135 |

| C-4 | 128 - 132 |

| C-5 | 127 - 130 |

| C-6 | 133 - 138 |

| -SCN | 110 - 115 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a map of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, cross-peaks in the COSY spectrum would show correlations between adjacent protons on the aromatic ring (e.g., between H-3 and H-4, H-4 and H-5, and H-5 and H-6), confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of each aromatic proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The thiocyanate (-SCN) group has several characteristic vibrational modes that serve as a diagnostic marker for its presence.

C≡N Stretching Vibration: The most prominent feature is the strong, sharp absorption band corresponding to the stretching of the carbon-nitrogen triple bond. This band typically appears in a distinct region of the spectrum, making it easily identifiable. In IR spectroscopy, this is a very intense absorption.

C-S Stretching Vibration: The carbon-sulfur single bond stretch gives rise to a weaker absorption at a lower frequency. Its position can vary depending on the molecular structure.

These vibrational modes are active in both IR and Raman spectra, though their relative intensities may differ.

The bromophenyl group also exhibits a series of characteristic vibrations.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

C-Br Stretching: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum at lower wavenumbers. This absorption confirms the presence of the halogen substituent.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050 - 3100 | Medium |

| C≡N Stretch (Thiocyanate) | IR, Raman | 2140 - 2175 | Strong, Sharp |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Weak |

| C-S Stretch (Thiocyanate) | IR, Raman | 650 - 750 | Weak to Medium |

| C-Br Stretch | IR, Raman | 500 - 690 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound (C₇H₄BrNS), HRMS provides an exact mass measurement, which serves as a definitive confirmation of its chemical formula.

The presence of bromine is a key diagnostic feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). wpmucdn.com This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by two mass units (M⁺ and M+2). wpmucdn.com HRMS can resolve these isotopic peaks and measure their exact masses, further confirming the presence of bromine. nih.gov

Table 1: Theoretical Exact Mass Data for this compound Isotopologues

| Isotopologue Formula | Isotope Composition | Theoretical Exact Mass (Da) |

|---|---|---|

| C₇H₄⁷⁹BrNS | ¹²C₇¹H₄⁷⁹Br¹⁴N³²S | 212.9305 |

| C₇H₄⁸¹BrNS | ¹²C₇¹H₄⁸¹Br¹⁴N³²S | 214.9285 |

| ¹³CC₆H₄⁷⁹BrNS | ¹³C¹²C₆¹H₄⁷⁹Br¹⁴N³²S | 213.9339 |

This interactive table presents the calculated exact masses for the major isotopologues of this compound. These values are what would be compared against experimental HRMS data for formula confirmation.

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺), the ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. chemguide.co.uk The fragmentation of this compound is expected to follow pathways characteristic of aromatic, halogenated, and thiocyanate-containing compounds. libretexts.org

Key fragmentation pathways would likely involve:

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) would lead to a significant fragment.

Cleavage of the C-S bond: Loss of the thiocyanate radical (•SCN) or neutral carbon monosulfide (CS) and a nitrogen radical (•N).

Formation of aromatic cations: The stable phenyl ring can lead to characteristic aromatic fragments, such as the phenyl cation. wpmucdn.com

Analysis of the m/z values of these fragments allows for a piece-by-piece reconstruction of the molecule, confirming the connectivity of the atoms.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion Structure | Proposed Formula | Theoretical m/z | Notes |

|---|---|---|---|

| [C₇H₄BrNS]⁺ | C₇H₄BrNS | 213/215 | Molecular Ion (M⁺) peak, showing the characteristic Br isotope pattern. |

| [C₇H₄NS]⁺ | C₇H₄NS | 134 | Resulting from the loss of a Bromine radical (•Br). |

| [C₆H₄Br]⁺ | C₆H₄Br | 155/157 | Resulting from the loss of the •SCN group. Shows Br isotope pattern. |

| [C₆H₄]⁺ | C₆H₄ | 76 | Loss of both •Br and •SCN radicals. |

This interactive table outlines the expected major fragments, their mass-to-charge ratios, and the structural information they provide. The isotopic pattern of bromine is a key identifier for fragments containing this atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated π-systems and the presence of non-bonding electrons (n-electrons). libretexts.org

The structure of this compound contains a benzene (B151609) ring, which is a chromophore with a conjugated π-electron system, as well as sulfur and nitrogen atoms that possess non-bonding electron pairs (lone pairs). Therefore, its UV-Vis spectrum is expected to exhibit absorptions corresponding to two main types of electronic transitions: youtube.com

π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk They are characteristic of aromatic systems and typically result in strong absorption bands in the UV region.

n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (from S or N) to a π* antibonding orbital of the aromatic ring. shu.ac.uk These transitions are generally of lower energy and have lower intensity compared to π → π* transitions. shu.ac.uk

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the aromatic ring (the bromine atom and the thiocyanate group).

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring) | 200-280 nm | High |

This interactive table summarizes the types of electronic transitions anticipated for this compound based on its molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the substance. libretexts.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of the atoms can be determined with high precision. wikipedia.org

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms (e.g., C-C, C-Br, C-S, S-C, C≡N).

Bond angles: The angles between adjacent bonds, defining the geometry of the molecule.

Crystal packing: How individual molecules are arranged relative to one another in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding.

This detailed structural data is crucial for understanding the molecule's physical properties and its interactions in a solid-state environment. The process requires growing a single crystal of sufficient quality, which is often a challenging step. nih.gov

Table 4: Information Obtained from X-ray Crystallography

| Structural Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and lattice. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Provides information on the symmetry of the molecular packing. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |

| Bond Lengths & Angles | Precise measurements of intramolecular distances and angles. | Confirms connectivity and reveals details of molecular geometry. |

This interactive table details the key structural parameters that would be determined from a single-crystal X-ray diffraction experiment on this compound.

Theoretical and Computational Studies on 2 Bromophenylthiocyanate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to predict the electronic structure and properties of molecules with high accuracy. A typical DFT study on 2-bromophenylthiocyanate (B2593727) would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation computationally, yielding optimized molecular geometry and various electronic parameters. Despite the widespread use of these methods, specific DFT studies detailing the comprehensive electronic and structural properties of this compound have not been reported.

Electronic structure analysis focuses on the arrangement and energy of electrons within a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.

A computational study would calculate the energies of these frontier orbitals and map their spatial distribution across the this compound molecule. This analysis would identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insight into its reactive behavior. Furthermore, calculations of charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would reveal the electrophilic and nucleophilic sites on the molecule.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Derived from HOMO-LUMO Energies

This table illustrates the type of data that would be generated from a DFT analysis. The values are for illustrative purposes only and are not based on actual research findings for this compound.

| Parameter | Formula | Hypothetical Value | Significance |

| HOMO Energy (EHOMO) | - | -7.2 eV | Relates to ionization potential; electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.5 eV | Relates to electron affinity; electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Indicates chemical reactivity and stability. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | 0.175 eV-1 | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.35 eV | Measures the power to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 eV | Relates to the escaping tendency of electrons. |

Note: Data is hypothetical and for illustrative purposes only.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, this would primarily concern the rotation around the C-S single bond, which connects the thiocyanate (B1210189) group to the phenyl ring.

A computational study would perform a potential energy surface scan by systematically rotating this bond and calculating the energy at each step. This process would identify the lowest-energy (most stable) conformers and any energy barriers to rotation between them. The relative populations of these conformers at a given temperature could then be calculated using the Boltzmann distribution. Such an analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. However, specific conformational analysis studies for this compound are not found in the literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide a dynamic picture of its behavior.

These simulations could be used to explore conformational flexibility in a more realistic, solvated environment and to calculate various thermodynamic properties. By tracking the trajectories of atoms, MD can help understand how the molecule interacts with its surroundings. Currently, there are no published MD simulation studies specifically focused on this compound.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. For this compound, researchers could model its reactions, such as nucleophilic substitution at the thiocyanate group or reactions involving the aromatic ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, chemical shifts, and electronic transition energies, a theoretical spectrum can be generated.

This computed spectrum can then be compared with experimental data. A strong correlation between the predicted and measured spectra serves to validate the computational model and aids in the assignment of experimental signals. This comparative approach is standard in molecular characterization, but specific computational spectroscopic studies for this compound are not documented in the literature.

Computational Exploration of Structure-Reactivity Relationships

Structure-reactivity relationship studies aim to connect a molecule's structural or electronic features with its chemical reactivity. Computationally, this can be achieved by calculating a series of related compounds (e.g., different halogen substitutions on the phenyl ring) and correlating calculated parameters (like the HOMO-LUMO gap, atomic charges, or electrostatic potential) with experimentally observed reaction rates.

Such studies, often part of a Quantitative Structure-Activity Relationship (QSAR) analysis, are vital in fields like drug design and materials science. They allow for the prediction of the reactivity of new, unsynthesized compounds. A computational exploration of the structure-reactivity relationships for this compound and its analogs has not yet been reported.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Bromophenylthiocyanate (B2593727) serves as a key starting material for the synthesis of a variety of complex, sulfur-containing heterocyclic compounds. The presence of the electrophilic carbon of the thiocyanate (B1210189) group and the bromine-substituted carbon on the aromatic ring offers multiple reaction pathways.

Detailed research has demonstrated the utility of related 2-bromophenylthio compounds in the synthesis of phenothiazines, an important class of compounds with significant biological activity. For instance, synthetic strategies often involve the cyclization of diaryl sulfides, which can be prepared from precursors containing the 2-bromophenylthio moiety. The thiocyanate group in this compound can be readily converted to a thiol or sulfide (B99878), which then participates in intramolecular cyclization reactions, often catalyzed by transition metals, to form the tricyclic phenothiazine (B1677639) core.

Furthermore, the reactivity of the bromo and thiocyanate groups allows for their participation in various coupling and condensation reactions to construct other complex heterocyclic systems. Thiophene (B33073) derivatives, which are essential building blocks in medicinal chemistry and materials science, can be synthesized using precursors containing sulfur and appropriately placed functional groups for cyclization.

Table 1: Examples of Heterocyclic Systems Potentially Synthesized from this compound Precursors

| Heterocyclic Class | Key Synthetic Strategy | Potential Application Areas |

| Phenothiazines | Intramolecular C-S and C-N bond formation | Pharmaceuticals, antioxidants |

| Benzothiophenes | Cyclization involving the sulfur atom and the aromatic ring | Organic electronics, dyes |

| Thiazoles | Condensation reactions utilizing the thiocyanate group | Medicinal chemistry, agrochemicals |

Precursor for Advanced Organic Electronic Materials

The development of novel organic semiconductors is crucial for advancements in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Sulfur-containing aromatic compounds, particularly those based on thiophene and its fused derivatives, are prominent candidates for these applications due to their excellent charge transport properties.

This compound is a potential precursor for the synthesis of such electroactive materials. The molecule provides both a sulfur source and a phenyl ring, which are fundamental components of many organic semiconductors. The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to extend the π-conjugated system by linking it to other aromatic or heteroaromatic units. This modular approach allows for the fine-tuning of the electronic properties, such as the bandgap and charge carrier mobility, of the resulting material. The thiocyanate group can be transformed into a thiol, which can then be used to construct thiophene or dithienosilole units within a larger conjugated structure.

Utilization in Polymer Chemistry as Monomers or Cross-linkers

In polymer chemistry, this compound holds potential as a monomer for the synthesis of high-performance polymers like poly(phenylene sulfide) (PPS) and its derivatives. PPS is an engineering thermoplastic known for its high thermal stability, excellent chemical resistance, and inherent flame retardancy. colab.wsresearchgate.net

The synthesis of PPS typically involves the reaction of a dihalogenated aromatic compound with a sulfur source. This compound can be envisioned as a monomer in polycondensation reactions. For example, under specific reaction conditions, it could potentially undergo self-condensation or co-polymerization with other monomers to yield aromatic sulfide polymers. Research into the synthesis of PPS and related polymers has explored the use of copper(I) bromothiophenoxides, highlighting the utility of the bromo- and sulfur-containing phenyl unit in polymerization processes. colab.wsresearchgate.net

The bifunctional nature of this compound also suggests its potential use as a cross-linking agent to modify the properties of existing polymers. nih.gov The reactive sites could form covalent bonds between polymer chains, thereby increasing the rigidity, thermal stability, and solvent resistance of the material.

Ligand Precursors in Catalysis Research

The design of effective ligands is central to the field of homogeneous catalysis. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the activity and selectivity of the catalyst. Sulfur-containing organic molecules are widely used as ligands due to the strong coordinating ability of the sulfur atom with many transition metals.

This compound can serve as a precursor for the synthesis of novel ligands. The thiocyanate group can be chemically modified into various other sulfur-containing functionalities, such as thiols, thioethers, or thioamides, which are known to be effective coordinating groups. The phenyl backbone provides a rigid scaffold, and the bromine atom offers a handle for further functionalization, allowing for the introduction of other donor atoms or sterically bulky groups to fine-tune the ligand's properties. While this application is still an emerging area of research, the chemical functionalities present in this compound make it an attractive starting point for the development of new ligand architectures for a range of catalytic transformations.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into well-defined, higher-order structures. The functional groups on this compound make it an interesting candidate for studies in crystal engineering and the design of supramolecular assemblies.

The bromine atom can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. The nitrogen and sulfur atoms of the thiocyanate group can act as hydrogen bond acceptors. The interplay of these various non-covalent interactions can guide the self-assembly of this compound molecules in the solid state, leading to the formation of specific crystal packing motifs and supramolecular architectures. rsc.org The study of the crystal structure of related bromo-derivatives has shown the importance of these interactions in determining the solid-state organization. semanticscholar.orgresearchgate.net Understanding and controlling these interactions is key to designing new materials with desired properties, such as specific optical or electronic characteristics.

Future Research Directions and Unaddressed Challenges

Development of Highly Enantioselective and Regioselective Transformations

A significant challenge in the application of aryl thiocyanates, including 2-Bromophenylthiocyanate (B2593727), is the control of stereoselectivity in reactions where new chiral centers are formed. While progress has been made in regioselective thiocyanation of arenes, the development of highly enantioselective transformations remains a largely unmet goal.

Recent work has demonstrated the potential for organocatalytic asymmetric 1,4-Michael addition reactions involving α-thiocyanoindanones, which have successfully yielded chiral benzofuran (B130515) compounds containing a thiocyano group and a quaternary carbon center with good enantioselectivities (up to 90:10 er) and high diastereoselectivities (up to >95:5 dr) mdpi.com. This represents a crucial first step, but the scope of such reactions is currently limited.

Future research will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high levels of enantioselectivity in a broader range of reactions involving this compound. The development of methods for the enantioselective addition of the thiocyanate (B1210189) group to prochiral substrates or the enantioselective functionalization of the aromatic ring of this compound would be particularly valuable.

Furthermore, refining regioselective C-H thiocyanation methods will continue to be an area of interest. While iron(III) chloride has been shown to be an effective Lewis acid for the regioselective thiocyanation of activated arenes, expanding the substrate scope to include less activated or deactivated arenes remains a challenge innovationnewsnetwork.comorganic-chemistry.org. The development of new catalytic systems that offer complementary regioselectivity or can overcome the limitations of existing methods is a key objective.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous-flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. innovationnewsnetwork.comnih.govspringernature.com For a compound like this compound, which is an intermediate in the synthesis of pharmaceuticals and other fine chemicals, the transition from batch to continuous manufacturing is a critical step towards industrial relevance. protheragen.ai

Flow chemistry can be particularly advantageous for handling potentially hazardous reagents or intermediates and for optimizing reaction conditions with high precision. rsc.orgnih.govacs.org The development of flow-based protocols for the synthesis and subsequent functionalization of this compound could lead to more efficient and safer manufacturing processes. Future research in this area will likely involve the design of microreactors and packed-bed reactors suitable for thiocyanation reactions and subsequent transformations of the thiocyanate and bromo functionalities.

Automated synthesis platforms, which combine robotics with in-line analysis and machine learning algorithms, are revolutionizing drug discovery and process development. nih.govchemspeed.com Integrating the synthesis of this compound and its derivatives into such platforms would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. This would not only accelerate the discovery of new bioactive molecules but also facilitate the optimization of synthetic routes.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The thiocyanate group is a versatile functional group that can participate in a variety of chemical transformations. However, its full reactive potential, particularly in the context of this compound, has yet to be fully explored. Future research is expected to uncover novel reactivity patterns and develop new methods for unconventional bond activations involving the C-SCN and C-Br bonds.

One promising area is the use of aryl thiocyanates as a source of the cyano ('CN') group. Recent studies have shown that aryl thiocyanates can be used in transition metal-free, organophotoredox-catalyzed reactions to access thiocyano-thioesters from cyclic thioacetals. springernature.comtandfonline.comacs.org This novel reactivity opens up new possibilities for the use of this compound in the synthesis of nitrile-containing compounds.

Furthermore, the activation of the C-S bond in aryl thiocyanates is an emerging area of research. nih.govnih.gov Developing catalytic methods for the selective cleavage and functionalization of the C-S bond in this compound, while leaving the C-Br bond intact, would provide a powerful tool for late-stage molecular diversification. Conversely, methods that selectively activate the C-Br bond for cross-coupling reactions while preserving the thiocyanate group are also of significant interest. The development of orthogonal strategies for the activation of these two distinct bonds is a key challenge.

Investigations into the radical-mediated reactions of this compound could also lead to new synthetic methodologies. The thiocyanate group can act as a precursor to sulfur-centered radicals, which can participate in a variety of addition and cyclization reactions.

Sustainable and Scalable Synthetic Pathways for Industrial Relevance

The development of sustainable and scalable synthetic methods is a critical aspect of modern chemistry. tandfonline.comnih.gov For a compound with potential industrial applications like this compound, it is essential to develop synthetic routes that are environmentally benign, economically viable, and scalable.

Current methods for the synthesis of aryl thiocyanates often rely on traditional batch processes that may use hazardous reagents and generate significant waste. Future research will focus on developing greener alternatives. For instance, mechanochemical methods, such as ball-milling, have been shown to be effective for the thiocyanation of aryl compounds, offering a solvent-free and energy-efficient approach. chemspeed.com

The use of visible-light photoredox catalysis is another promising avenue for the sustainable synthesis of aryl thiocyanates. nih.gov These methods often proceed under mild conditions and can utilize abundant and inexpensive starting materials. The development of photocatalytic methods for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Computational Design of Next-Generation Thiocyanate-Based Reagents

Computational chemistry and in silico design are becoming increasingly powerful tools in the development of new reagents and catalysts. rsc.orgacs.orgresearchgate.net For thiocyanate chemistry, computational methods can be used to understand reaction mechanisms, predict reactivity, and design novel reagents with improved properties.